molecular formula C15H12ClFN2O2 B5083183 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Cat. No. B5083183
M. Wt: 306.72 g/mol
InChI Key: CHKSQFWNMMEUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Mechanism of Action

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide inhibits the function of the CFTR protein by binding to a specific site on the protein known as the regulatory domain. This prevents the channel from opening and allowing chloride ions to pass through, which is necessary for normal fluid secretion in various tissues. By inhibiting CFTR function, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide can help to reduce excessive fluid secretion in the lungs and other tissues, which is a hallmark of cystic fibrosis and other diseases.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects, including reducing airway surface liquid volume, decreasing mucus viscosity, and improving lung function in animal models of cystic fibrosis. It has also been shown to reduce inflammation and improve bacterial clearance in the lungs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide is its specificity for the CFTR protein, which allows researchers to study the function of this protein in various tissues. However, one of the limitations of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide is its potential off-target effects, which can lead to unintended consequences in experiments. Additionally, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, including:
1. Studying the effects of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide in combination with other drugs for the treatment of cystic fibrosis and other diseases.
2. Developing new and more specific inhibitors of the CFTR protein that can be used in combination with N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide.
3. Studying the effects of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide in animal models of other diseases, such as COPD and asthma.
4. Investigating the potential role of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide in modulating the immune response in the lungs.
5. Developing new methods for the synthesis of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide that are more efficient and cost-effective.
In conclusion, N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide is a small molecule inhibitor of the CFTR protein that has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. Its specificity for the CFTR protein makes it a valuable tool for studying the function of this protein in various tissues. However, its potential off-target effects and toxicity at high concentrations must be taken into consideration when using it in experiments. There are several potential future directions for research on N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide, including developing new inhibitors of the CFTR protein and studying its effects in animal models of other diseases.

Synthesis Methods

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The resulting product is then treated with ethyl 2-oxoacetate to yield N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide.

Scientific Research Applications

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been used extensively in scientific research to study the function of the CFTR protein and its role in cystic fibrosis. It has also been studied for its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

properties

IUPAC Name

N-[2-(4-chloroanilino)-2-oxoethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-10-5-7-11(8-6-10)19-14(20)9-18-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKSQFWNMMEUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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